molecular formula C15H12ClIO3 B2439155 4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde CAS No. 345985-63-9

4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde

Cat. No.: B2439155
CAS No.: 345985-63-9
M. Wt: 402.61
InChI Key: CAYYTQHLECLMNY-UHFFFAOYSA-N
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Description

4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde is a chemical compound with a complex structure that includes a chlorobenzyl group, an iodine atom, and a methoxy group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzyl alcohol with 3-iodo-5-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid.

    Reduction: 4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the iodine and methoxy groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde
  • 2-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde
  • 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde

Uniqueness

4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde is unique due to the presence of the iodine atom, which can significantly impact its reactivity and interactions with other molecules

Properties

IUPAC Name

4-[(2-chlorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClIO3/c1-19-14-7-10(8-18)6-13(17)15(14)20-9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYYTQHLECLMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)I)OCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClIO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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